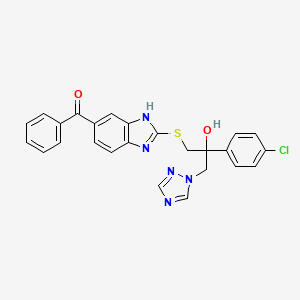
Antifungal agent 50
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal Agent 50 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of pathogenic fungi. This compound is particularly valuable in treating systemic and superficial fungal infections, which can affect various parts of the body, including the skin, nails, and internal organs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 50 involves multiple steps, starting with the preparation of the core structure. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining optimal temperature, pressure, and pH levels.
Purification: Using techniques such as chromatography and recrystallization to achieve high purity.
Quality Control: Rigorous testing to ensure consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal Agent 50 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with enhanced antifungal properties.
Reduction: Formation of reduced derivatives with modified activity.
Substitution: Formation of substituted derivatives with varying degrees of efficacy.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent 50 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Investigated for its effects on fungal cell biology and interactions with other microorganisms.
Medicine: Applied in clinical trials to evaluate its efficacy and safety in treating fungal infections.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth.
Wirkmechanismus
Antifungal Agent 50 exerts its effects by targeting specific molecular pathways in fungal cells. The primary mechanism involves:
Inhibition of Ergosterol Synthesis: Blocking the synthesis of ergosterol, an essential component of the fungal cell membrane.
Disruption of Cell Membrane Integrity: Binding to ergosterol and causing increased membrane permeability, leading to cell death.
Interference with Nucleic Acid Synthesis: Inhibiting the synthesis of DNA and RNA, preventing fungal replication.
Vergleich Mit ähnlichen Verbindungen
Amphotericin B: A polyene antifungal that binds to ergosterol and disrupts cell membrane integrity.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis by blocking lanosterol 14α-demethylase.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Uniqueness of Antifungal Agent 50:
Broader Spectrum of Activity: Effective against a wider range of fungal species.
Lower Toxicity: Exhibits fewer side effects compared to some other antifungal agents.
Enhanced Stability: More stable under various environmental conditions, making it suitable for diverse applications.
This compound represents a significant advancement in the field of antifungal therapy, offering a potent and versatile option for combating fungal infections. Continued research and development are expected to further enhance its efficacy and expand its applications.
Eigenschaften
Molekularformel |
C25H20ClN5O2S |
|---|---|
Molekulargewicht |
490.0 g/mol |
IUPAC-Name |
[2-[2-(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-3H-benzimidazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C25H20ClN5O2S/c26-20-9-7-19(8-10-20)25(33,13-31-16-27-15-28-31)14-34-24-29-21-11-6-18(12-22(21)30-24)23(32)17-4-2-1-3-5-17/h1-12,15-16,33H,13-14H2,(H,29,30) |
InChI-Schlüssel |
XDIHNXSODGUPGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)SCC(CN4C=NC=N4)(C5=CC=C(C=C5)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
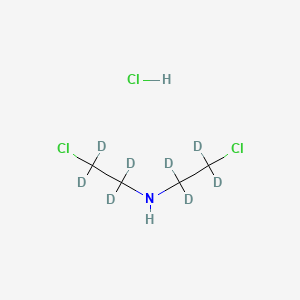
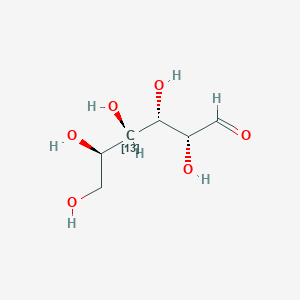
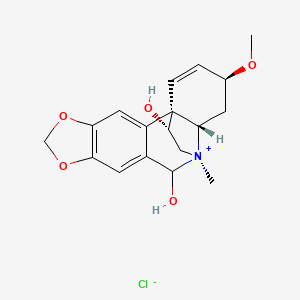
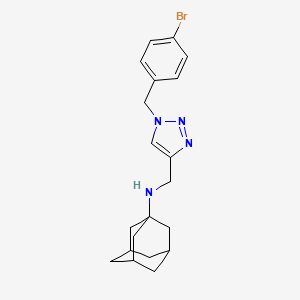
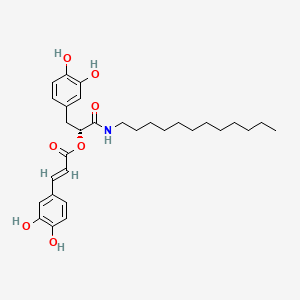
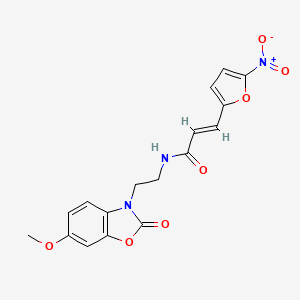

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)

![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
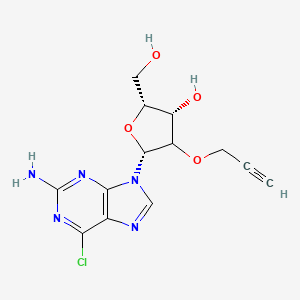
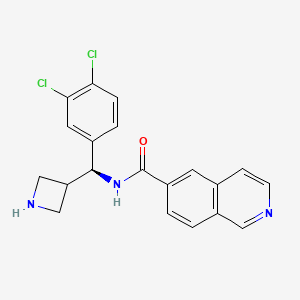
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)
